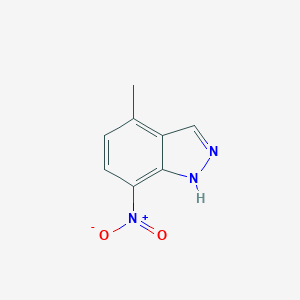

4-Methyl-7-nitro-1H-indazole

描述

4-Methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a nitro group at the 7th position and a methyl group at the 4th position on the indazole ring imparts unique chemical properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indazole typically involves nitration and methylation reactions. One common method involves the nitration of 4-methylindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反应分析

Electrophilic Substitution Reactions

The nitro group at position 7 directs incoming electrophiles to meta positions (C5 or C3), while the methyl group at position 4 exerts a weak electron-donating effect. Bromination and nitration are key reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in DMF, 0–25°C, 4–6 hrs | 3-Bromo-4-methyl-7-nitro-1H-indazole | 95% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-4-methyl-7-nitro-1H-indazole (minor) | 30% |

-

Bromination occurs regioselectively at position 3 due to steric and electronic effects.

-

Nitration at position 5 is less favored due to competing deactivation by the existing nitro group.

Palladium-Catalyzed Oxidative Arylation

The nitro group facilitates C7 arylation under Pd catalysis, but the methyl group at C4 alters regioselectivity.

| Substrate | Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|

| 4-Methyl-7-nitro-1H-indazole | Pd(OAc)₂, phenanthroline, Ag₂CO₃, 140°C, 72 hrs | C3-arylated derivatives | 44–48% | Competing C3 vs. C7 selectivity |

-

When paired with electron-rich arenes (e.g., benzene), arylation occurs at C3 instead of C7 due to the methyl group’s electron-donating effect .

-

DFT studies suggest a concerted metalation-deprotonation (CMD) mechanism for C–H activation .

N-Alkylation and Functionalization

The indazole nitrogen (N1) undergoes alkylation under basic conditions:

Reduction of the Nitro Group

The nitro group at C7 is reducible to an amine, enabling further derivatization:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 4 hrs | 7-Amino-4-methyl-1H-indazole | 85% | |

| Fe/HCl | Reflux, 2 hrs | 7-Amino-4-methyl-1H-indazole | 70% |

-

The resultant amine serves as a precursor for amidation or diazotization.

Cross-Coupling Reactions

The brominated derivative (3-bromo-4-methyl-7-nitro-1H-indazole) participates in Suzuki-Miyaura couplings:

| Conditions | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hrs | Phenylboronic acid | 3-Phenyl-4-methyl-7-nitro-1H-indazole | 75% |

-

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond.

Hydroxymethylation

Reactivity with formaldehyde is limited due to steric hindrance from the methyl group:

| Conditions | Product | Outcome | Reference |

|---|---|---|---|

| 37% HCHO, HCl (aq), 60°C, 24 hrs | No reaction | Stability of tautomers prevents addition |

Biological Interactions

While not a direct chemical reaction, this compound inhibits neuronal nitric oxide synthase (nNOS) through competitive binding at the active site. The nitro group stabilizes interactions with heme cofactors .

Key Mechanistic Insights

-

Directing Effects : The nitro group at C7 deactivates the ring but directs electrophiles to C3 or C5.

-

Steric Effects : The methyl group at C4 hinders reactions at N1 and adjacent positions.

-

Catalytic Pathways : Pd-mediated reactions favor C3 functionalization due to electronic modulation by substituents .

科学研究应用

Chemistry

4-Methyl-7-nitro-1H-indazole serves as a building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, making it valuable in the development of new materials and chemicals.

Biology

The compound is studied for its potential as an enzyme inhibitor , particularly targeting neuronal nitric oxide synthase (nNOS). This inhibition affects the nitric oxide signaling pathway, which is crucial in various physiological processes.

| Biological Activity | Mechanism |

|---|---|

| nNOS Inhibition | Selective inhibition leading to decreased nitric oxide production, impacting neuronal signaling. |

| Antimicrobial Activity | Exhibits significant activity against various bacterial strains, comparable to conventional antibiotics. |

| Anticancer Properties | Inhibits tumor cell proliferation by downregulating the Akt signaling pathway, promoting apoptosis in cancer cells. |

Medicine

This compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

| Medical Application | Findings |

|---|---|

| Cancer Treatment | Shown to significantly inhibit growth in several cancer cell lines. |

| Anti-inflammatory Effects | Preliminary studies suggest potential benefits in chronic inflammatory diseases. |

Antimicrobial Efficacy

In a study focusing on antimicrobial properties, this compound demonstrated effectiveness against multiple bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics.

Anticancer Activity

A notable study highlighted that this compound significantly inhibited the growth of breast and colon cancer cell lines. The mechanism was linked to the downregulation of key survival pathways, suggesting potential as a chemotherapeutic agent.

Inflammation Studies

Research has shown that this compound can modulate inflammatory responses by inhibiting cytokine production, indicating its utility in managing inflammatory diseases.

作用机制

The mechanism of action of 4-Methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to enzymes. In the case of nitric oxide synthase inhibition, the compound may bind to the active site of the enzyme, preventing the conversion of arginine to nitric oxide.

相似化合物的比较

7-Nitroindazole: Similar structure but lacks the methyl group at the 4th position.

4-Methylindazole: Similar structure but lacks the nitro group at the 7th position.

1H-Indazole: The parent compound without any substituents.

Uniqueness: 4-Methyl-7-nitro-1H-indazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential therapeutic applications compared to its analogs.

生物活性

4-Methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 192.18 g/mol. The structure features a methyl group at the 4-position and a nitro group at the 7-position of the indazole ring, which significantly influences its biological activity.

This compound primarily acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, this compound modulates the nitric oxide signaling pathway, which is crucial for various physiological processes such as vasodilation and neurotransmission. The inhibition leads to decreased nitric oxide production, potentially affecting neuronal signaling and immune responses.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models by targeting specific oncogenic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. By inhibiting nNOS, this compound can reduce the production of pro-inflammatory mediators such as nitric oxide and cytokines. This action is particularly relevant in conditions characterized by chronic inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating bactericidal effects comparable to established antibiotics .

Data Summary

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induces apoptosis in cancer cells |

| Anti-inflammatory | nNOS inhibition | Reduces pro-inflammatory cytokines |

| Antimicrobial | Disruption of bacterial metabolism | Effective against Gram-positive bacteria |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in managing inflammatory diseases .

Case Study 3: Antimicrobial Properties

In vitro studies demonstrated that this compound exhibited strong antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis. The compound's ability to inhibit bacterial growth points to its potential use in treating infections caused by resistant strains .

属性

IUPAC Name |

4-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDSOZYXPLUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623099 | |

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104103-06-2 | |

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。